molecular formula C12H18N2O2 B1491256 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol CAS No. 2098048-46-3

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

Cat. No. B1491256
CAS RN: 2098048-46-3
M. Wt: 222.28 g/mol
InChI Key: FKKQXWBRZAKEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol, often referred to as 3C-1-THF-1H-P, is a molecule with a unique chemical structure. It is composed of three cyclobutyl rings, one methyl group, and one pyrazole ring. This molecule has been the subject of numerous scientific studies due to its potential applications in a variety of fields.

Mechanism of Action

The mechanism of action of 3C-1-THF-1H-P is not yet fully understood. However, it is believed that the molecule binds to the active site of the enzyme COX-2, which prevents the enzyme from catalyzing the formation of prostaglandins. Prostaglandins are molecules that are involved in the regulation of inflammation, and inhibition of their formation has been shown to reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C-1-THF-1H-P have been studied extensively. In vitro studies have shown that 3C-1-THF-1H-P is able to inhibit the enzyme COX-2, which results in the inhibition of the formation of prostaglandins. In vivo studies have shown that 3C-1-THF-1H-P is able to reduce inflammation in a variety of tissues, including the skin, joints, and lungs. In addition, 3C-1-THF-1H-P has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 3C-1-THF-1H-P in laboratory experiments has several advantages. First, it is a relatively inexpensive molecule and is readily available. Second, it has a relatively high solubility in water, which makes it easy to work with. Third, it is a relatively stable molecule and does not degrade readily. However, there are also several limitations to the use of 3C-1-THF-1H-P in laboratory experiments. One of the main limitations is that it is a relatively small molecule, which makes it difficult to study its effects on larger systems. In addition, it has a relatively short half-life, which makes it difficult to study its long-term effects.

Future Directions

The potential applications of 3C-1-THF-1H-P are vast, and there are many possible future directions for research. One possible direction is to further investigate the mechanism of action of 3C-1-THF-1H-P and to develop new methods of synthesis. Another possible direction is to investigate the effects of 3C-1-THF-1H-P on larger systems, such as whole organisms. In addition, further research is needed to investigate the potential applications of 3C-1-THF-1H-P in the fields of cancer research and drug design. Finally, further research is needed to investigate the potential side effects of 3C-1-THF-1H-P and to develop methods to reduce or eliminate these side effects.

Scientific Research Applications

3C-1-THF-1H-P has been studied for its potential applications in a variety of fields. One of the most promising applications is in the field of biochemistry, where it has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation, which has potential applications in the treatment of a variety of diseases. In addition, 3C-1-THF-1H-P has been studied for its potential applications in the fields of cancer research and drug design.

properties

IUPAC Name

5-cyclobutyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-12-7-11(9-3-1-4-9)13-14(12)8-10-5-2-6-16-10/h7,9-10,13H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKQXWBRZAKEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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